Cas no 899356-98-0 (2-methoxy-6-(piperidin-4-yl)pyridine)

2-methoxy-6-(piperidin-4-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-6-(piperidin-4-yl)pyridine
- SCHEMBL4879030
- AKOS022972195
- EN300-1171664
- 899356-98-0
-
- インチ: 1S/C11H16N2O/c1-14-11-4-2-3-10(13-11)9-5-7-12-8-6-9/h2-4,9,12H,5-8H2,1H3
- InChIKey: ZADIUFCFJXOGJX-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(C2CCNCC2)=N1
計算された属性
- せいみつぶんしりょう: 192.126263138g/mol
- どういたいしつりょう: 192.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 34.2Ų
2-methoxy-6-(piperidin-4-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1171664-5000mg |
2-methoxy-6-(piperidin-4-yl)pyridine |
899356-98-0 | 5000mg |
$2443.0 | 2023-10-03 | ||
Enamine | EN300-1171664-10000mg |
2-methoxy-6-(piperidin-4-yl)pyridine |
899356-98-0 | 10000mg |
$3622.0 | 2023-10-03 | ||
Enamine | EN300-1171664-0.05g |
2-methoxy-6-(piperidin-4-yl)pyridine |
899356-98-0 | 0.05g |
$1261.0 | 2023-06-08 | ||
Enamine | EN300-1171664-0.25g |
2-methoxy-6-(piperidin-4-yl)pyridine |
899356-98-0 | 0.25g |
$1381.0 | 2023-06-08 | ||
Enamine | EN300-1171664-250mg |
2-methoxy-6-(piperidin-4-yl)pyridine |
899356-98-0 | 250mg |
$774.0 | 2023-10-03 | ||
Enamine | EN300-1171664-0.1g |
2-methoxy-6-(piperidin-4-yl)pyridine |
899356-98-0 | 0.1g |
$1320.0 | 2023-06-08 | ||
Enamine | EN300-1171664-1.0g |
2-methoxy-6-(piperidin-4-yl)pyridine |
899356-98-0 | 1g |
$1500.0 | 2023-06-08 | ||
Enamine | EN300-1171664-50mg |
2-methoxy-6-(piperidin-4-yl)pyridine |
899356-98-0 | 50mg |
$707.0 | 2023-10-03 | ||
Enamine | EN300-1171664-2500mg |
2-methoxy-6-(piperidin-4-yl)pyridine |
899356-98-0 | 2500mg |
$1650.0 | 2023-10-03 | ||
Enamine | EN300-1171664-2.5g |
2-methoxy-6-(piperidin-4-yl)pyridine |
899356-98-0 | 2.5g |
$2940.0 | 2023-06-08 |
2-methoxy-6-(piperidin-4-yl)pyridine 関連文献
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
2-methoxy-6-(piperidin-4-yl)pyridineに関する追加情報
Introduction to 2-methoxy-6-(piperidin-4-yl)pyridine (CAS No. 899356-98-0)
2-methoxy-6-(piperidin-4-yl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 899356-98-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule combines a pyridine core with a methoxy group and a piperidine substituent, making it a versatile scaffold for the development of bioactive molecules. The structural features of this compound contribute to its potential applications in drug discovery, particularly in the design of novel therapeutic agents targeting various biological pathways.
The pyridine ring is a fundamental structural motif in many pharmaceuticals due to its ability to interact with biological targets such as enzymes and receptors. The presence of a methoxy group at the 2-position enhances the lipophilicity and metabolic stability of the molecule, while the piperidine moiety at the 6-position introduces additional conformational flexibility and binding properties. These characteristics make 2-methoxy-6-(piperidin-4-yl)pyridine a valuable intermediate in synthetic chemistry, enabling the creation of more complex derivatives with tailored pharmacological profiles.
In recent years, there has been growing interest in developing small molecules that modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The piperidine substituent in 2-methoxy-6-(piperidin-4-yl)pyridine suggests potential activity in this domain, as piperidine derivatives are frequently explored for their role in central nervous system (CNS) drugs. Preliminary studies have indicated that compounds with similar structural motifs may exhibit properties relevant to treatments for neurological disorders such as depression, anxiety, and cognitive dysfunction.
Moreover, the methoxy group in 2-methoxy-6-(piperidin-4-yl)pyridine can serve as a site for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This adaptability makes the compound a promising candidate for structure-based drug design (SBDD) and rational molecular optimization. Researchers have leveraged computational modeling techniques to predict how modifications to this scaffold might influence binding affinity and selectivity, providing insights into optimizing its therapeutic potential.
One of the most compelling aspects of 2-methoxy-6-(piperidin-4-yl)pyridine is its role as a building block for more complex drug candidates. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, given the ability of pyridine-piperidine hybrids to disrupt aberrant signaling pathways involved in cancer and inflammation. The methoxy-pyridine-piperidine triad offers a unique combination of electronic and steric properties that can be fine-tuned to achieve high specificity against target enzymes.
The synthesis of 2-methoxy-6-(piperidin-4-yl)pyridine typically involves multi-step organic reactions, often starting from commercially available precursors such as 2-hydroxypyridine or 4-piperidone. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are crucial for pharmaceutical applications, where cost-effective synthesis is essential for commercial viability.
In academic research circles, 2-methoxy-6-(piperidin-4-yl)pyridine has been employed in various high-throughput screening (HTS) campaigns to identify novel bioactive compounds. Its structural framework has proven conducive to generating hits with desirable pharmacokinetic properties, including solubility, bioavailability, and metabolic stability. Such discoveries underscore its importance as a pharmacophore in modern drug discovery efforts.
The growing body of literature on 2-methoxy-6-(piperidin-4-yl)pyridine highlights its versatility and potential across multiple therapeutic areas. Researchers have explored its interactions with proteins such as G protein-coupled receptors (GPCRs), ion channels, and enzymes like cytochrome P450 oxidases. These interactions provide critical data points for understanding how structural modifications might enhance or diminish biological activity.
Looking ahead, the future prospects for 2-methoxy-6-(piperidin-4-yl)pyridine appear promising as new synthetic strategies continue to emerge. Techniques such as flow chemistry and biocatalysis offer exciting possibilities for optimizing its production while maintaining high purity standards. Additionally, computational approaches like machine learning are being increasingly utilized to predict molecular properties and guide medicinal chemistry efforts.
In conclusion,2-methoxy-6-(piperidin-4-ylyl)-pyridine (CAS No. 899356- 98 0) represents a significant compound in pharmaceutical research due to its unique structural features and potential applications across various therapeutic domains. Its role as a versatile scaffold underscores its importance in drug discovery pipelines worldwide.
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